molecular formula C21H26F3N7 B11678542 2,4-di(piperidin-1-yl)-6-{(2E)-2-[2-(trifluoromethyl)benzylidene]hydrazinyl}-1,3,5-triazine

2,4-di(piperidin-1-yl)-6-{(2E)-2-[2-(trifluoromethyl)benzylidene]hydrazinyl}-1,3,5-triazine

Cat. No.: B11678542
M. Wt: 433.5 g/mol
InChI Key: AJJDYHFPVKYZCH-MFKUBSTISA-N
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Description

2,4-BIS(PIPERIDIN-1-YL)-6-[(2E)-2-{[2-(TRIFLUOROMETHYL)PHENYL]METHYLIDENE}HYDRAZIN-1-YL]-1,3,5-TRIAZINE: is a synthetic organic compound belonging to the class of triazines Triazines are heterocyclic compounds containing a six-membered ring with three nitrogen atoms This particular compound is characterized by the presence of piperidine and hydrazine functional groups, as well as a trifluoromethylphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-BIS(PIPERIDIN-1-YL)-6-[(2E)-2-{[2-(TRIFLUOROMETHYL)PHENYL]METHYLIDENE}HYDRAZIN-1-YL]-1,3,5-TRIAZINE typically involves the following steps:

    Formation of the Triazine Core: The triazine core can be synthesized through the cyclization of appropriate precursors, such as cyanuric chloride, with amines or hydrazines under controlled conditions.

    Introduction of Piperidine Groups: Piperidine groups can be introduced via nucleophilic substitution reactions, where piperidine reacts with the triazine core.

    Addition of Trifluoromethylphenyl Hydrazone: The final step involves the condensation of the triazine derivative with 2-(trifluoromethyl)benzaldehyde hydrazone under acidic or basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine and hydrazine moieties.

    Reduction: Reduction reactions may target the triazine ring or the hydrazone linkage.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the triazine ring or the phenyl group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide, or other strong oxidizers.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution Reagents: Halogenating agents, alkylating agents, or nucleophiles such as amines or thiols.

Major Products

    Oxidation Products: Oxidized derivatives of the piperidine or hydrazine groups.

    Reduction Products: Reduced forms of the triazine ring or hydrazone linkage.

    Substitution Products: Substituted triazine derivatives with various functional groups.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand or catalyst in various organic reactions.

    Material Science:

Biology

    Biological Probes: Used as a probe to study biological processes involving nitrogen-containing heterocycles.

    Enzyme Inhibition: Potential inhibitor of enzymes that interact with triazine or hydrazine moieties.

Medicine

    Drug Development: Investigated for its potential as a therapeutic agent due to its unique chemical structure.

    Diagnostic Tools: May be used in the development of diagnostic assays or imaging agents.

Industry

    Agriculture: Potential use as a pesticide or herbicide due to its triazine core.

    Chemical Manufacturing: Intermediate in the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of 2,4-BIS(PIPERIDIN-1-YL)-6-[(2E)-2-{[2-(TRIFLUOROMETHYL)PHENYL]METHYLIDENE}HYDRAZIN-1-YL]-1,3,5-TRIAZINE involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s hydrazone and triazine moieties may facilitate binding to specific active sites, leading to inhibition or modulation of biological pathways. The trifluoromethylphenyl group may enhance its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2,4-Diamino-6-(trifluoromethyl)-1,3,5-triazine: Similar triazine core with different substituents.

    2,4-Bis(piperidin-1-yl)-1,3,5-triazine: Lacks the hydrazone and trifluoromethylphenyl groups.

    6-(Trifluoromethyl)-2,4-bis(piperidin-1-yl)-1,3,5-triazine: Similar structure but different functional groups.

Uniqueness

The presence of both piperidine and hydrazone groups, along with the trifluoromethylphenyl moiety, makes 2,4-BIS(PIPERIDIN-1-YL)-6-[(2E)-2-{[2-(TRIFLUOROMETHYL)PHENYL]METHYLIDENE}HYDRAZIN-1-YL]-1,3,5-TRIAZINE unique

Properties

Molecular Formula

C21H26F3N7

Molecular Weight

433.5 g/mol

IUPAC Name

4,6-di(piperidin-1-yl)-N-[(E)-[2-(trifluoromethyl)phenyl]methylideneamino]-1,3,5-triazin-2-amine

InChI

InChI=1S/C21H26F3N7/c22-21(23,24)17-10-4-3-9-16(17)15-25-29-18-26-19(30-11-5-1-6-12-30)28-20(27-18)31-13-7-2-8-14-31/h3-4,9-10,15H,1-2,5-8,11-14H2,(H,26,27,28,29)/b25-15+

InChI Key

AJJDYHFPVKYZCH-MFKUBSTISA-N

Isomeric SMILES

C1CCN(CC1)C2=NC(=NC(=N2)N/N=C/C3=CC=CC=C3C(F)(F)F)N4CCCCC4

Canonical SMILES

C1CCN(CC1)C2=NC(=NC(=N2)NN=CC3=CC=CC=C3C(F)(F)F)N4CCCCC4

Origin of Product

United States

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